methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate
Description
Methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Properties
IUPAC Name |
methyl 2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O3/c1-3-13(16(23)24-2)20-9-18-14-12(15(20)22)8-19-21(14)11-6-4-10(17)5-7-11/h4-9,13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOMEIPPCUDMJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)N1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorophenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrazolo[3,4-d]pyrimidine core. This core structure is further functionalized to introduce the butanoate ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrazolo[3,4-d]pyrimidines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves multi-step chemical reactions. The compound can be synthesized through methods that typically include the reaction of substituted hydrazines with appropriate carbonyl compounds. Characterization is usually performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the synthesized compounds .
Antitumor Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, a study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results showed that certain derivatives had IC50 values as low as 8.21 µM against A549 cells, indicating potent anti-cancer activity .
Table 1: Antitumor Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 12b | A549 | 8.21 | |
| Compound 12b | HCT-116 | 19.56 | |
| Compound 13a | MCF-7 | 23 |
Inhibition of Kinases
The compound also shows promise as an inhibitor of various kinases, including the epidermal growth factor receptor (EGFR). In vitro studies have demonstrated that certain derivatives can inhibit EGFR with IC50 values in the nanomolar range, which is significant for the development of targeted cancer therapies .
Cardiovascular Applications
Some studies suggest that pyrazolo[3,4-d]pyrimidine derivatives may serve as phosphodiesterase type 5 (PDE5) inhibitors, which are useful in treating conditions like hypertension and erectile dysfunction. The mechanism involves enhancing the effects of nitric oxide by reducing cGMP hydrolysis, thus promoting vasodilation and lowering blood pressure .
Anti-inflammatory Properties
Recent findings indicate that these compounds may also possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The ability to modulate inflammatory pathways could lead to new treatments for conditions such as arthritis and other chronic inflammatory disorders .
Case Studies
Several case studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- Case Study 1: A derivative was tested on human breast adenocarcinoma cell lines and showed moderate activity compared to standard treatments like doxorubicin, highlighting its potential as an alternative or adjunct therapy in cancer treatment .
- Case Study 2: Another study focused on the cardiovascular effects of a specific derivative showed promising results in lowering blood pressure in hypertensive rat models, suggesting potential for further development into therapeutic agents for hypertension .
Mechanism of Action
The mechanism of action of methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidines, such as:
- 1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidine
- 1-(4-methylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
Methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate is unique due to the presence of the 4-fluorophenyl group, which can significantly influence its biological activity and chemical reactivity. This fluorine substitution often enhances the compound’s stability and its ability to interact with biological targets.
Biological Activity
Methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.
Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core structure, which is known for its ability to interact with various biological targets. The presence of the 4-fluorophenyl group enhances its pharmacological properties by potentially increasing lipophilicity and modifying receptor interactions.
Anticancer Activity
Research has shown that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. In a study involving several cancer cell lines (HepG2, MCF-7, A549, and PC-3), this compound demonstrated promising inhibitory effects. The IC50 values for these compounds were notably lower than those of established chemotherapeutics like doxorubicin, indicating a strong potential for further development as an anticancer agent .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
The anticancer activity is primarily attributed to the inhibition of specific protein kinases involved in cell proliferation and survival pathways. For instance, pyrazolo[3,4-d]pyrimidines have been shown to inhibit the epidermal growth factor receptor (EGFR), a critical target in many cancers. Compound 12b exhibited an IC50 value of 0.016 µM against wild-type EGFR and demonstrated efficacy against mutant forms as well .
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives. In particular, the compound showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve interference with bacterial DNA polymerase activity, which is crucial for bacterial replication .
Table 2: Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidines
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound 1 | S. aureus | 15 µg/mL | |
| Compound 2 | E. coli | 20 µg/mL |
Case Studies
A notable case study involved the administration of a pyrazolo[3,4-d]pyrimidine derivative in a murine model of cancer. The compound led to a significant reduction in tumor volume by inhibiting the Bcr-Abl T315I mutant kinase activity, showcasing its potential as a targeted therapy for resistant cancer types .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization of precursors such as 4-fluorophenyl-substituted pyrazole intermediates. Critical steps include:
- Cyclization : Using reagents like triethylamine in polar solvents (e.g., ethanol or DMSO) under reflux conditions .
- Esterification : Introduction of the methyl butanoate group via nucleophilic substitution or coupling reactions .
- Optimization : Yield and purity depend on solvent choice (e.g., ethanol vs. DMF), temperature control (60–100°C), and catalysts (e.g., Pd/C for reductions) .
Q. How is the compound structurally characterized to confirm its identity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of the pyrazolo[3,4-d]pyrimidine core and substituent geometry (using SHELX software for refinement) .
Q. What are the primary biological targets of this compound?
- Targets : Pyrazolo[3,4-d]pyrimidine derivatives often target kinases (e.g., tyrosine kinases) or enzymes involved in nucleotide metabolism .
- Screening Methods :
- In vitro assays : Enzyme inhibition assays (IC₅₀ determination) using fluorogenic substrates .
- Cell-based assays : Cytotoxicity testing (MTT assay) in cancer cell lines (e.g., A549 lung adenocarcinoma) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate by-product formation during synthesis?
- Approaches :
- Solvent Screening : Use aprotic solvents (e.g., THF) to reduce side reactions like hydrolysis .
- Catalyst Tuning : Replace traditional bases (e.g., triethylamine) with milder alternatives (e.g., DBU) to minimize ester cleavage .
- Monitoring : Real-time reaction progress via TLC or HPLC to isolate intermediates and adjust conditions dynamically .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Cross-Validation :
- Orthogonal Assays : Combine enzyme inhibition data with cellular proliferation assays to confirm target specificity .
- Structural Analog Testing : Compare activity of methyl butanoate derivatives with ethyl or propyl esters to assess pharmacophore contributions .
Q. How does the 4-fluorophenyl substituent influence the compound’s pharmacokinetic properties?
- Impact :
- Lipophilicity : Enhances membrane permeability (logP calculated via HPLC retention times) .
- Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life (tested in liver microsomes) .
- Experimental Design :
- In vivo PK Studies : Administer in rodent models with LC-MS/MS quantification of plasma concentrations .
Methodological Notes
- Crystallography : Refinement using SHELXL (v.2018/3) with Hooft parameters for disorder modeling .
- Data Reproducibility : Replicate synthesis ≥3 times with purity ≥95% (HPLC) before biological testing .
- Ethical Compliance : In vivo studies require IACUC approval (e.g., nude mouse xenograft models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
